(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
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Overview
Description
(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, also known as MIOM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MIOM has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Antibiotic Synthesis
Isoxazole derivatives play a crucial role in the development of antibiotics. For example, the practical preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of the fourth generation of cephem antibiotics, involves the reaction of aminoisoxazoles through skeletal rearrangement, indicating the utility of isoxazole compounds in antibiotic synthesis (Tatsuta et al., 1994).
Antimicrobial and Antitubercular Activities
Isoxazole derivatives synthesized through the reaction of isoxazole carbohydrazides with various acids have been evaluated for their antimicrobial and antitubercular activities. Notably, some derivatives exhibited good antibacterial activity against common pathogens such as E. coli and S. aureus, as well as antitubercular activity against M. tuberculosis, demonstrating their potential as antimicrobial agents (Shingare et al., 2018).
Alzheimer's Disease Treatment
Research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is significant in the context of Alzheimer's disease treatment. These compounds have shown the ability to decrease tau protein phosphorylation and aggregation, offering a potential pathway for treating Alzheimer's disease (Lee et al., 2018).
Anticancer Evaluation
Isoxazole derivatives have also been synthesized and evaluated for their anticancer activity. A study on novel indole-benzimidazole derivatives highlights the synthesis of compounds with promising anticancer properties, further underlining the potential of isoxazole derivatives in cancer research (Wang et al., 2016).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it a valuable scaffold for developing new useful derivatives .
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-13-20(17-5-3-4-6-18(17)23-13)21(25)22(26)28-12-15-11-19(29-24-15)14-7-9-16(27-2)10-8-14/h3-11,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKPYHULHEUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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